

Stability and storage conditions for Scandium(III) nitrate hydrate

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Compound of Interest

Compound Name: Scandium(III) nitrate hydrate

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Technical Support Center: Scandium(III) Nitrate Hydrate

This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of **Scandium(III) nitrate hydrate**.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store **Scandium(III) nitrate hydrate**?

A1: **Scandium(III) nitrate hydrate** is hygroscopic, meaning it readily absorbs moisture from the air.^{[1][2]} To ensure its stability, it should be stored under the following conditions:

- Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).^{[1][3]}
- Container: Keep containers tightly closed.^{[1][3][4]} Use the original manufacturer-supplied container whenever possible.^[5]
- Environment: The storage area must be dry, cool, and well-ventilated.^{[1][3][4]}
- Incompatibilities: Store away from combustible materials, reducing agents, strong acids, and metal powders.^{[1][3][6]}

Q2: What are the visible signs of degradation or contamination?

A2: The primary sign of improper handling is deliquescence, where the white, crystalline powder absorbs moisture and may become wet or clump together.[7] While pure Scandium(III) nitrate is a white or off-white crystalline solid, significant color changes could indicate contamination or reaction with impurities.[8][9]

Q3: Is **Scandium(III) nitrate hydrate** stable at room temperature?

A3: Yes, the product is considered stable under normal handling and recommended storage conditions.[5][6] However, its stability is compromised by exposure to moisture.[1][3] It is also an oxidizer, and its heat of reaction with reducing agents or combustibles may cause ignition.[6]

Q4: What happens when **Scandium(III) nitrate hydrate** is heated?

A4: Heating **Scandium(III) nitrate hydrate** causes it to decompose in a multi-step process, ultimately yielding scandium oxide (Sc_2O_3) and nitrogen oxides (NO_x).[3][6][8][10] The specific intermediate compounds and decomposition temperatures depend on the degree of hydration. For example, the tetrahydrate begins to lose water at 50°C , with further transformations occurring at 60°C and $140\text{--}220^\circ\text{C}$. [11] The final conversion to stable scandium oxide can require temperatures up to 510°C . [12][13]

Q5: What solvents are suitable for dissolving **Scandium(III) nitrate hydrate**?

A5: **Scandium(III) nitrate hydrate** is soluble in water and ethanol.[7][11][12] It is described as a moderately water-soluble crystalline scandium source.[8][10]

Q6: What are the primary safety hazards associated with this compound?

A6: **Scandium(III) nitrate hydrate** presents three main hazards:

- Oxidizer: It is a Class 5.1 oxidizer and may intensify fire or cause fire upon contact with combustible materials.[8]
- Hygroscopic: It readily absorbs moisture, which can alter its chemical properties.[1][3]
- Irritant: The compound can cause skin, eye, and respiratory tract irritation.[2][6][7]

Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[\[1\]](#)[\[6\]](#)

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Material is clumped, sticky, or appears wet.	Moisture Absorption: The material is highly hygroscopic and has likely been exposed to ambient air. [1] [2]	While the material may still be usable for some applications, the exact water content is now unknown, which will affect molar calculations. For precise work, it is recommended to use a fresh, unopened container. Consider performing a Thermogravimetric Analysis (TGA) to determine the current water content.
Inconsistent or poor experimental results (e.g., low yield).	Material Degradation: The variable water content due to improper storage can lead to inaccurate measurements of the active compound.	Ensure you are using a fresh sample from a properly sealed container stored in a desiccator or glovebox. Equilibrate the container to room temperature before opening to prevent condensation.
Discoloration of the material.	Contamination: The material may have come into contact with incompatible substances.	Do not use the material. Review handling procedures to identify the source of contamination. Dispose of the material according to your institution's hazardous waste protocols.
Slight fuming or odor when dissolving in acid.	Reaction with Acid: Contact with acids can produce toxic fumes, likely nitrogen oxides. [5]	Ensure the dissolution is performed in a certified chemical fume hood with adequate ventilation.

Quantitative Data Summary

Property	Value	Source(s)
Appearance	White to off-white crystalline powder	[5][8][9]
Molar Mass	230.97 g/mol (anhydrous basis)	[1][11]
Hazard Class	5.1 (Oxidizer)	[3][8]
Solubility	Soluble in water and ethanol	[7][11][12]
Thermal Decomposition	50°C: Tetrahydrate → Dihydrate	[11]
60°C: Dihydrate → $\text{Sc}_4\text{O}_3(\text{NO}_3)_3 \cdot 6.5\text{H}_2\text{O}$	[11]	
140-220°C: Formation of $\text{Sc}_4\text{O}_5(\text{NO}_3)_3$	[11]	
~510°C: Final conversion to Scandium Oxide (Sc_2O_3)	[12]	

Experimental Protocols

Protocol: Assessing Hydration State via Thermogravimetric Analysis (TGA)

This protocol describes a general method to determine the water content and decomposition profile of a **Scandium(III) nitrate hydrate** sample, based on thermal analysis studies.[13][14]

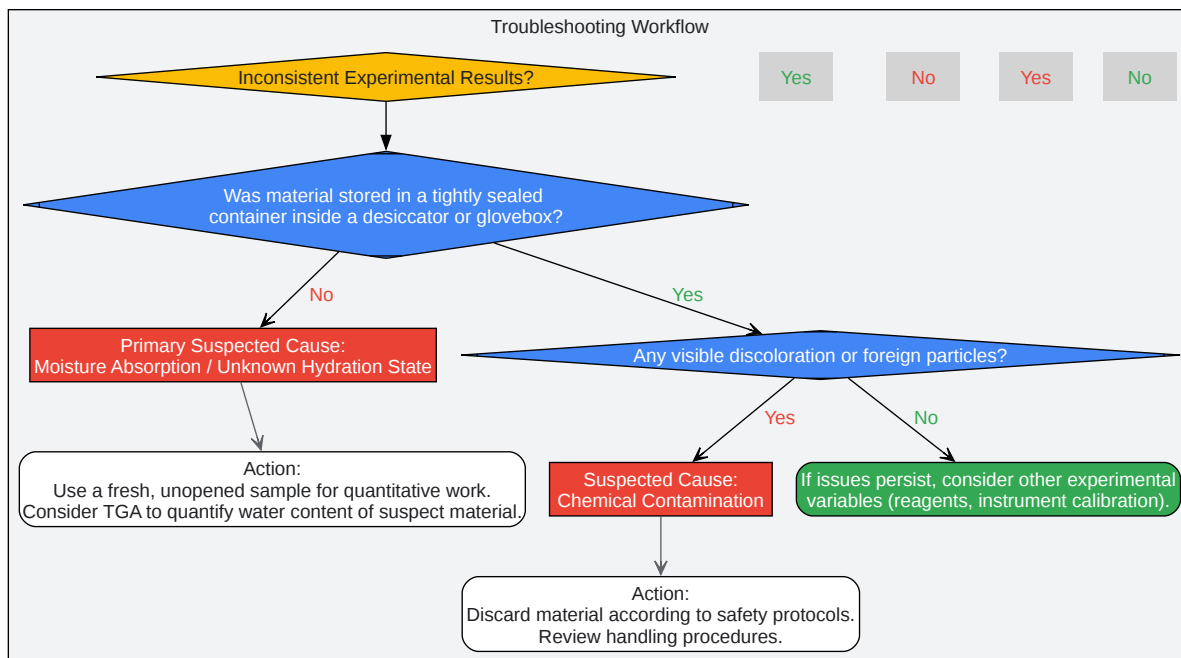
Objective: To quantify the number of water molecules (hydrate level) and identify key decomposition temperatures.

Methodology:

- Sample Preparation:

- Under an inert and dry atmosphere (e.g., inside a glovebox), carefully weigh 5-10 mg of the **Scandium(III) nitrate hydrate** sample into a TGA crucible (typically alumina or platinum).
- Record the initial, precise mass of the sample.
- Instrument Setup:
 - Place the crucible into the TGA instrument.
 - Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent side reactions with air.
- Thermal Program:
 - Equilibrate the sample at a starting temperature, typically around 25-30°C.
 - Ramp the temperature at a controlled heating rate (e.g., 10°C/min) up to a final temperature of approximately 600°C. This final temperature is sufficient to ensure complete conversion to scandium oxide.[\[12\]](#)
- Data Analysis:
 - Plot the sample mass (%) as a function of temperature.
 - Identify the distinct mass loss steps on the TGA curve. The initial mass loss below ~150°C typically corresponds to the loss of water of hydration.
 - Calculate the percentage mass loss for the water step and compare it to the theoretical percentages for different hydrates (e.g., tetrahydrate, pentahydrate, hexahydrate) to determine the initial hydration state of your sample.
 - Subsequent mass loss steps correspond to the decomposition of the nitrate to form scandium oxide.[\[13\]](#) The final residual mass at 600°C should correspond to the theoretical mass of Sc_2O_3 .

Visualizations



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Caption: Troubleshooting logic for inconsistent experimental results.

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